2-hydroxy-ATP
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H16N5O14P3 |
|---|---|
Molecular Weight |
523.18 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(6-amino-2-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H16N5O14P3/c11-7-4-8(14-10(18)13-7)15(2-12-4)9-6(17)5(16)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H,24,25)(H2,19,20,21)(H3,11,13,14,18)/t3-,5-,6-,9-/m1/s1 |
InChI Key |
DJHOBIUAJLDRDQ-UUOKFMHZSA-N |
Isomeric SMILES |
C1=NC2=C(NC(=O)N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N |
Canonical SMILES |
C1=NC2=C(NC(=O)N=C2N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N |
Origin of Product |
United States |
Formation and Cellular Origin of 2 Hydroxy Atp
Mechanisms of 2-Hydroxy-ATP Generation by Reactive Oxygen Species
The generation of 2-OH-ATP is a consequence of the oxidative modification of adenosine (B11128) triphosphate (ATP) by ROS. ROS are highly reactive molecules produced through various endogenous and exogenous sources, including mitochondrial respiration, NADPH oxidases, and exposure to ionizing radiation or certain chemicals nih.govmdpi.com.
In Vitro Experimental Induction Methodologies
In vitro studies have demonstrated the direct formation of 2-OH-ATP upon treatment of ATP with ROS-generating systems. A commonly used method involves the Fenton reaction, which utilizes Fe2+-EDTA and oxygen radicals to induce hydroxylation at the C-2 position of the adenine (B156593) base in nucleotides like ATP oup.comnih.gov. Experiments using such systems have shown the production of 2-OH-ATP from ATP nih.gov.
Proposed Endogenous Biosynthesis Pathways
While direct oxidation of free ATP by ROS in the nucleotide pool is a primary mechanism, endogenous biosynthesis pathways contributing to 2-OH-ATP formation are also considered. The continuous production of ROS within cells, particularly in mitochondria, leads to the oxidative modification of cellular components, including nucleotides mdpi.commdpi.com. The high cellular concentration of ATP suggests that it is a significant target for oxidation by endogenously generated ROS, potentially leading to the formation of 2-OH-ATP nih.gov. Although specific enzymatic pathways solely dedicated to 2-OH-ATP synthesis have not been extensively elucidated, its presence in cells indicates that cellular processes, likely involving non-enzymatic or broadly acting oxidative mechanisms, contribute to its endogenous formation.
Relative Abundance and Steady-State Levels of 2-Hydroxy-ATP within Cellular Nucleotide Pools
The relative abundance and steady-state levels of 2-OH-ATP within cellular nucleotide pools are generally lower than those of the canonical nucleotides (ATP, GTP, CTP, UTP). However, studies suggest that 2-OH-ATP can be generated at levels comparable to or even several-fold higher than other oxidized nucleotides like 8-hydroxy-GTP (8-OH-GTP), particularly given the high cellular concentration of ATP nih.gov.
Research indicates that the amount of cellular ATP is significantly greater than that of GTP, which could result in a higher absolute amount of 2-OH-ATP compared to 8-OH-GTP under oxidative stress conditions nih.gov. The maintenance of relatively low steady-state levels of 2-OH-ATP is attributed, in part, to the action of nucleotide pool sanitization enzymes like human MTH1 protein, which efficiently hydrolyzes oxidized nucleotides, including 2-OH-ATP, preventing their accumulation and potential incorporation into nucleic acids nih.govebi.ac.ukresearchgate.netresearchgate.net.
Data on the precise steady-state concentrations of 2-OH-ATP in various cell types under different physiological and stress conditions are still being compiled. However, its detection and the presence of mechanisms for its removal highlight its significance as a product of cellular oxidative stress impacting the nucleotide pool.
Comparative Analysis with Other Oxidized Purine (B94841) Nucleotides
2-Hydroxy-ATP is one of several oxidized purine nucleotides that can be formed by ROS. The most well-studied oxidized purine nucleotide is 8-oxo-dGTP (8-hydroxy-2'-deoxyguanosine-5'-triphosphate), derived from the oxidation of dGTP or guanine (B1146940) in DNA trilinkbiotech.comahajournals.orgwikipedia.org. Another related oxidized purine nucleotide is 2-hydroxy-dATP (2-OH-dATP), the deoxyribose analog of 2-OH-ATP oup.comebi.ac.uksemanticscholar.org.
While 8-oxo-dGTP is primarily known for its mutagenic potential through misincorporation into DNA opposite adenine, leading to G:C to T:A transversions, 2-OH-dATP has also been shown to be mutagenic, inducing various substitutions and deletions oup.comebi.ac.ukresearchgate.netsemanticscholar.orgnih.gov. Studies comparing the formation of 2-hydroxyadenine (the base of 2-OH-ATP and 2-OH-dATP) and 8-hydroxyguanine (B145757) (the base of 8-oxo-GTP and 8-oxo-dGTP) in vitro have shown that 2-hydroxyadenine can be produced, although sometimes less efficiently than 8-hydroxyguanine, depending on the context (monomers vs. polynucleotides) oup.comnih.gov.
Enzymes like human MTH1 play a crucial role in sanitizing the nucleotide pool by hydrolyzing these oxidized species. Interestingly, studies have shown that human MTH1 has high specificity and affinity for 2-OH-ATP, even higher than for 8-oxo-dGTP in some cases, suggesting its significant role in preventing the potential deleterious effects of oxidized ATP nih.govebi.ac.ukresearchgate.netresearchgate.net. This indicates that while 8-oxo-dGTP has received considerable attention, 2-OH-ATP is also a relevant oxidized nucleotide with potential biological consequences, and its metabolism by sanitizing enzymes is critical for maintaining cellular integrity.
Here is a data table summarizing some comparative data:
| Oxidized Nucleotide | Precursor Nucleotide | Primary Site of Oxidation | Example Mutagenic Potential | Hydrolyzed by Human MTH1 | Relative Affinity for Human MTH1 (vs. 8-OH-dGTP) |
| 2-Hydroxy-ATP | ATP | Adenine (C-2) | Potential transcriptional errors nih.gov | Yes nih.govresearchgate.netresearchgate.net | Higher nih.govresearchgate.netresearchgate.net |
| 2-Hydroxy-dATP | dATP | Adenine (C-2) | Substitutions, deletions ebi.ac.ukresearchgate.netnih.gov | Yes ebi.ac.ukresearchgate.net | Higher ebi.ac.ukresearchgate.net |
| 8-oxo-GTP | GTP | Guanine (C-8) | Potential transcriptional errors nih.gov | Less efficiently nih.govresearchgate.net | Lower nih.govresearchgate.net |
| 8-oxo-dGTP | dGTP | Guanine (C-8) | G:C to T:A transversions researchgate.nettrilinkbiotech.comwikipedia.org | Yes ebi.ac.ukresearchgate.net | Baseline (for comparison) ebi.ac.ukresearchgate.net |
Enzymatic Metabolism and Hydrolysis of 2 Hydroxy Atp
Identification and Biochemical Characterization of Enzymes Metabolizing 2-Hydroxy-ATP
Cells possess enzymatic defense mechanisms to prevent the misincorporation of oxidized nucleotides into nucleic acids. A key enzyme involved in the sanitization of the nucleotide pool, including the hydrolysis of oxidized purines like 2-OH-ATP, is the human MutT Homolog 1 (MTH1). wikipedia.orgresearchgate.net
Human MutT Homolog 1 (MTH1/NUDT1) as the Primary Sanitization Enzyme
Human MTH1, also known as NUDT1 (Nudix hydrolase 1), is a member of the Nudix hydrolase superfamily. wikipedia.orgglobalresearchonline.net Its primary function is to hydrolyze oxidized purine (B94841) nucleoside triphosphates, thereby preventing their incorporation into DNA and RNA. wikipedia.orgresearchgate.netglobalresearchonline.net MTH1 has a broad substrate specificity for oxidized nucleotides, including 8-oxo-dGTP, 8-oxo-dATP, 2-hydroxy-dATP, and 2-hydroxy-rATP (2-OH-ATP). wikipedia.orgresearchgate.netglobalresearchonline.net Among the oxidized ribonucleotides tested, human MTH1 has shown high specificity and the highest affinity for 2-OH-ATP. nih.govresearchgate.netoup.com This suggests that MTH1 plays a significant role in eliminating 2-OH-ATP from the ribonucleotide pool. nih.govnih.gov
MTH1 is localized mainly in the cytoplasm, with some presence in the mitochondria, indicating its involvement in sanitizing nucleotide pools for both nuclear and mitochondrial genomes. wikipedia.org The active form of the enzyme is a monomer associated with a magnesium ion. reactome.orgsemanticscholar.org
Structural Biology Insights into Enzyme-2-Hydroxy-ATP Recognition
Structural studies of MTH1, often in complex with various substrates or products, provide insights into how the enzyme recognizes oxidized nucleotides. While specific structural data for MTH1 in complex solely with 2-OH-ATP might be limited in the provided context, studies with similar oxidized nucleotides like 2-oxo-dATP and 8-oxo-dGTP reveal key aspects of MTH1's substrate binding pocket. nih.gov
The substrate binding pocket of MTH1 is designed to accommodate oxidized purines. Recognition of different oxidized nucleotides involves specific interactions with residues within this pocket. For instance, studies with 2-oxo-dATP suggest that the negatively charged carboxyl group of Asp-120 is crucial for recognition. nih.gov Another residue, Asp-119, has been identified as essential for recognizing 2-hydroxy-dATP. ebi.ac.uk The recognition mechanism can involve an exchange of the protonation state at neighboring aspartate residues (Asp-119 and Asp-120), contributing to the enzyme's broad substrate specificity for various oxidized nucleotides. nih.gov Although 2-OH-ATP is a ribonucleotide and 2-hydroxy-dATP is a deoxyribonucleotide, the presence of the 2-hydroxy group on the purine base is a common feature recognized by MTH1. The Nudix motif within MTH1 is where the triphosphate moiety binds and aligns for the hydrolysis reaction. nih.govdiva-portal.org
Kinetic Parameters and Catalytic Efficiency of MTH1 Towards 2-Hydroxy-ATP
Kinetic studies are essential for understanding the efficiency and specificity of MTH1's activity towards 2-OH-ATP. These studies typically involve determining the Michaelis-Menten constant (K_m) and the catalytic rate constant (k_cat).
Determination of Michaelis-Menten Constants (K_m)
The Michaelis-Menten constant (K_m) reflects the affinity of the enzyme for its substrate. A lower K_m value indicates higher affinity. Research has shown that MTH1 exhibits high affinity for 2-OH-ATP. nih.govresearchgate.netoup.com One study reported a K_m value of 4.3 µM for 2-OH-rATP (2-OH-ATP), which was the strongest affinity observed among the oxidized ribonucleotides tested. oup.com This affinity was also stronger than that for 2-hydroxy-dATP. oup.com Another source indicates a K_m of 0.62 µM for 2-hydroxy-ATP, placing it within a hierarchy of MTH1 substrates based on affinity.
Evaluation of Catalytic Rates (k_cat) and Specificity Constants (k_cat/K_m)
The catalytic rate constant (k_cat) represents the maximum number of substrate molecules converted to product per enzyme molecule per unit time. The specificity constant (k_cat/K_m) is a measure of catalytic efficiency, taking into account both substrate affinity and catalytic rate.
Studies have evaluated the k_cat and k_cat/K_m values for MTH1 with 2-OH-ATP. While specific k_cat values might vary between studies depending on experimental conditions, the k_cat/K_m value provides a comparative measure of efficiency. One study reported a k_cat/K_m value of 1.09 µM⁻¹s⁻¹ for 2-OH-rATP, which was slightly higher than that for 8-oxo-dGTP (0.81 µM⁻¹s⁻¹). oup.com This suggests that MTH1 can hydrolyze 2-OH-ATP more efficiently than 8-oxo-dGTP, particularly at low substrate concentrations typical of living cells. oup.com Another source provides a k_cat/K_m of 2.10 for 2-hydroxy-ATP, placing it high in the hierarchy of MTH1 substrates in terms of catalytic efficiency.
The kinetic parameters highlight that MTH1 is an efficient enzyme for hydrolyzing 2-OH-ATP, contributing to its role in nucleotide pool sanitization.
Here is a table summarizing representative kinetic parameters for human MTH1 with 2-hydroxy-ATP and other substrates:
| Substrate | K_m (µM) | k_cat/K_m (µM⁻¹s⁻¹) | Source |
| 2-hydroxy-ATP | 4.3 | 1.09 | oup.com |
| 2-hydroxy-ATP | 0.62 | 2.10 | |
| 8-oxo-dGTP | 1.10 | 1.71 | |
| 8-oxo-dGTP | - | 0.81 | oup.com |
| 2-hydroxy-dATP | 0.45 | 3.30 | |
| 8-hydroxy-dATP | 2.30 | 0.85 |
Note: Kinetic parameters can vary depending on experimental conditions (e.g., temperature, pH, buffer composition).
Reaction Pathway and Products of 2-Hydroxy-ATP Hydrolysis
MTH1 catalyzes the hydrolysis of oxidized nucleoside triphosphates, cleaving the phosphodiester bond between the α and β phosphates. In the case of 2-OH-ATP, this pyrophosphatase activity results in the formation of two products: 2-hydroxy-AMP (2-OH-AMP) and pyrophosphate (PPi). reactome.orgsemanticscholar.org
The reaction can be represented as follows:
2-hydroxy-ATP + H₂O → 2-hydroxy-AMP + PPi
This hydrolysis effectively converts the triphosphate form of 2-OH-ATP, which could potentially be incorporated into RNA, into its monophosphate form (2-OH-AMP). wikipedia.orgresearchgate.net Monophosphate nucleotides are not substrates for RNA polymerases and therefore cannot be incorporated into growing RNA chains. researchgate.net The pyrophosphate product is subsequently hydrolyzed into two molecules of inorganic phosphate (B84403) by inorganic pyrophosphatase, a ubiquitous cellular enzyme.
Biological and Molecular Implications of 2 Hydroxy Atp
Impact on Nucleic Acid Synthesis and Fidelity
Oxidized ribonucleotides like 2-OH-ATP can affect the accuracy and efficiency of nucleic acid synthesis. Their presence in the nucleotide pool poses a threat to the integrity of newly synthesized RNA and potentially DNA, leading to errors during transcription and reverse transcription ebi.ac.uknih.gov.
Effects on RNA Transcription and RNA Polymerase Activity
Studies have shown that the presence of 2-OH-ATP can reduce the amount of RNA synthesized during in vitro transcription reactions catalyzed by enzymes such as T7 RNA polymerase ebi.ac.uknih.gov. This suggests that RNA polymerases may either be inhibited by the presence of 2-OH-ATP or that its incorporation interferes with the transcription process ebi.ac.uknih.gov. Further studies are needed to fully elucidate the precise mechanisms by which 2-OH-ATP affects RNA polymerase activity nih.gov.
Analysis of Mutagenic Potential during Transcription and Reverse Transcription (e.g., specific base mispairings and mutation types)
2-OH-ATP has been shown to induce mutations during in vitro transcription and subsequent reverse transcription ebi.ac.uknih.gov. When mRNA synthesized in the presence of 2-OH-ATP is converted to cDNA by reverse transcriptase, sequence analysis of the cDNA reveals the presence of mutations ebi.ac.uknih.gov. Specifically, 2-OH-ATP has been found to cause T-to-C mutations in cDNA ebi.ac.uknih.gov. This suggests that during transcription, 2-OH-ATP can be misincorporated into RNA, and this misincorporation leads to specific base mispairings during reverse transcription, ultimately resulting in a T-to-C substitution in the cDNA ebi.ac.uknih.gov. While 8-OH-GTP induces T-to-G and T-to-C mutations, 2-OH-ATP appears to primarily lead to T-to-C mutations ebi.ac.uknih.gov.
Role in Maintaining Genomic and Transcriptomic Stability
The presence of oxidized nucleotides like 2-OH-ATP in the cellular nucleotide pool represents a challenge to maintaining the stability of the genome and transcriptome nih.govresearchgate.net.
Prevention of Aberrant Nucleotide Incorporation into DNA
Although 2-OH-ATP is a ribonucleotide, its potential conversion or the presence of its deoxyribose analog, 2-hydroxy-dATP (2-OH-dATP), can lead to aberrant incorporation into DNA nih.govresearchgate.net. 2-OH-dATP is efficiently produced by ROS treatment of dATP and is considered highly mutagenic nih.gov. Human MTH1 protein plays a crucial role in preventing the incorporation of oxidized nucleotides, including 2-OH-dATP and 2-OH-ATP, into DNA and RNA by hydrolyzing them to their corresponding monophosphates nih.govresearchgate.netresearchgate.net. This "sanitization" of the nucleotide pool by enzymes like MTH1 is a key cellular defense mechanism against the mutagenic potential of oxidized nucleotides nih.govresearchgate.netresearchgate.net.
Contribution to Cellular Defense Mechanisms Against Oxidative Damage
2-OH-ATP is a product of oxidative damage to ATP by reactive oxygen species nih.govmdpi.com. Cellular defense mechanisms against oxidative damage include enzymatic systems that prevent the formation of or remove oxidized nucleotides from the nucleotide pool nih.govresearchgate.net. The hydrolysis of 2-OH-ATP by MTH1 is an example of such a mechanism, preventing its potential detrimental effects on nucleic acid synthesis and cellular processes nih.govresearchgate.net. The efficient production of 2-OH-ATP upon ROS treatment of ATP highlights the importance of these defense mechanisms in mitigating oxidative stress nih.gov.
Potential Interference with ATP-Dependent Cellular Processes
Disturbance of Cellular Energy Metabolism Homeostasis
Cellular energy metabolism is fundamentally reliant on ATP as the primary energy currency. chemeurope.commetwarebio.com ATP hydrolysis releases energy vital for numerous cellular processes, including biosynthesis, transport, and mechanical work. metwarebio.com The balance between ATP synthesis and consumption is crucial for maintaining cellular homeostasis. metwarebio.com
2-Hydroxy-ATP can be generated in cells, for instance, through reactive oxygen species (ROS)-mediated oxidation of ATP. nih.gov Studies have shown that 2-hydroxy-ATP can be a substrate for enzymes involved in nucleotide metabolism. For example, the human MutT homolog 1 (MTH1) protein, a nucleotide pool sanitization enzyme, can hydrolyze oxidized nucleotides, including 2-hydroxy-ATP. nih.govresearchgate.net MTH1 exhibits high affinity for 2-hydroxy-ATP among certain oxidized ribonucleoside triphosphates, suggesting a role in eliminating this modified nucleotide from the cellular pool. nih.govresearchgate.net The hydrolysis of 2-hydroxy-ATP by enzymes like MTH1 could be a mechanism to prevent its potential interference with normal cellular processes. nih.govresearchgate.net
Perturbations in the balance of cellular nucleotides, including the accumulation of modified forms like 2-hydroxy-ATP, could theoretically impact the efficiency of ATP-generating pathways such as glycolysis and oxidative phosphorylation, or affect ATP-consuming processes, thereby disturbing energy metabolism homeostasis. ahajournals.orgfrontiersin.org
Modulation of ATP-Mediated Signal Transduction Pathways
ATP is a significant signaling molecule involved in purinergic signaling, activating various P2X and P2Y receptors on the cell surface. mdpi.comresearchgate.net These receptors mediate diverse cellular responses, including changes in intracellular calcium levels and activation of downstream signaling cascades like MAPK pathways. mdpi.com
The structural similarity between 2-hydroxy-ATP and ATP raises the possibility that 2-hydroxy-ATP could interact with or modulate ATP-mediated signal transduction pathways. Such interactions could occur at the level of ATP receptors, enzymes that metabolize extracellular ATP (ectonucleotidases), or intracellular signaling components that respond to ATP or its metabolites. mdpi.comresearchgate.net
Research has explored the effects of oxidized nucleotides, including 2-hydroxy-ATP, on cellular processes that involve nucleotide triphosphates. Studies examining the effects of 2-hydroxy-ATP on in vitro transcription have shown that it can reduce the amount of RNA synthesized. ebi.ac.uknih.gov Furthermore, 2-hydroxy-ATP has been observed to induce mutations, specifically T to C mutations, in cDNA synthesized from mRNA in an in vitro transcription-reverse transcription system. ebi.ac.uknih.gov These findings suggest that 2-hydroxy-ATP can interfere with processes that utilize nucleotide triphosphates, potentially impacting gene expression and cellular function. ebi.ac.uknih.gov
While the primary role of ATP in signaling is often associated with extracellular purinergic receptors, intracellular ATP and its analogs can also influence various cellular processes and signaling networks, such as those involving kinases that utilize ATP as a substrate for protein phosphorylation. chemeurope.com The potential for 2-hydroxy-ATP to interact with these intracellular ATP-dependent processes warrants further investigation.
Advanced Research Methodologies for 2 Hydroxy Atp Studies
Analytical Techniques for Detection, Quantification, and Structural Elucidation
Precise analytical methods are fundamental for identifying and measuring 2-hydroxy-ATP in various biological and experimental samples, as well as confirming its structure and purity.
High-Performance Liquid Chromatography (HPLC)-Based Assays
HPLC is a widely used technique for the separation and quantification of nucleotides, including modified forms like 2-hydroxy-ATP. This method allows for the resolution of 2-hydroxy-ATP from other nucleotides and cellular components based on their differential interactions with a stationary phase as they are carried through the column by a mobile phase.
Studies investigating the hydrolysis of oxidized ribonucleotides by enzymes such as MTH1 have successfully employed HPLC for separating and quantifying substrates and products. Anion-exchange HPLC, specifically using columns like TSK-GEL DEAE-2SW, has been utilized with isocratic elution buffers containing sodium phosphate (B84403) and acetonitrile (B52724) to separate 2-hydroxy-ATP. nih.gov Further purification can be achieved using reverse-phase HPLC with columns such as YMC-Pack ODS-AM and sodium hydroxide-containing mobile phases. nih.gov The separated nucleotides are typically detected by monitoring their UV absorbance. nih.gov
HPLC-based methods coupled with fluorescence detection have also been developed for quantifying adenine (B156593) nucleotides like ATP, ADP, and AMP, offering high sensitivity and selectivity, particularly for samples with low nucleotide concentrations. researchgate.net While this specific method involves derivatization to make the nucleotides fluorescent, it highlights the versatility of HPLC in nucleotide analysis. researchgate.net
Spectroscopic Characterization (e.g., UV-Vis Absorption) for Purity and Concentration Determination
Ultraviolet-visible (UV-Vis) spectroscopy is an essential tool for the characterization and quantification of molecules that absorb light in the UV and visible regions of the spectrum, a property characteristic of nucleotides due to their nitrogenous bases. azooptics.comtechnologynetworks.com UV-Vis spectroscopy is used to determine the concentration of a compound in solution based on its absorbance at a specific wavelength (λmax) using the Beer-Lambert Law. azooptics.commsu.edu It also provides information about the purity of a sample by examining the shape and position of absorption peaks and the ratios of absorbance at different wavelengths. azooptics.comtechnologynetworks.com
For 2-hydroxy-ATP, UV-Vis spectroscopy is employed to monitor its presence and determine its concentration during purification steps and in experimental assays. The UV spectra of nucleotides reveal electronic transitions within their structure, providing a unique spectroscopic fingerprint. azooptics.com For instance, 2-hydroxy-ATP has a reported maximum absorbance (λmax) at 292 nm with a molar extinction coefficient (ε) of 11.1 L mmol⁻¹ cm⁻¹ in Tris-HCl buffer at pH 7.5. jenabioscience.com This specific absorption profile allows for its detection and quantification using UV-Vis detectors in techniques like HPLC. nih.govjenabioscience.com
In Vitro Enzymatic Activity Assays
In vitro enzymatic activity assays are critical for studying how enzymes interact with 2-hydroxy-ATP, including its synthesis, hydrolysis, or utilization as a substrate. These assays typically involve incubating the enzyme of interest with 2-hydroxy-ATP under controlled conditions and measuring the rate of substrate consumption or product formation.
The human nucleotide pool sanitization enzyme MTH1 (also known as NUDT1) has been shown to hydrolyze 2-hydroxy-ATP. nih.govresearchgate.net In vitro assays measuring MTH1 activity with 2-hydroxy-ATP involve incubating the enzyme with the oxidized nucleotide and then separating and quantifying the resulting hydrolysis products (e.g., 2-hydroxy-AMP and pyrophosphate) using techniques like anion-exchange HPLC. nih.govresearchgate.net These assays can be used to determine kinetic parameters such as the Michaelis constant (Km) and catalytic constant (kcat), providing insights into the enzyme's affinity for 2-hydroxy-ATP and its catalytic efficiency. researchgate.net Research has indicated that MTH1 exhibits high specificity for 2-hydroxy-ATP among tested ribonucleoside triphosphates, suggesting it is an intrinsic substrate for this enzyme. nih.govresearchgate.netresearchgate.net
Enzymatic assays are also used in the context of ATP-dependent reactions, where the hydrolysis of ATP to ADP and phosphate provides energy. bellbrooklabs.commdpi.com While 2-hydroxy-ATP is an analog of ATP, studying how enzymes involved in energy metabolism or signal transduction interact with it can be performed using modified enzymatic assays. These assays might involve monitoring the production of ADP or other downstream products using techniques like coupled enzyme reactions or specific detection kits. bellbrooklabs.com
Cell-Free Systems for Transcription and Replication Fidelity Assessments
Cell-free systems, which reconstitute biological processes like transcription and replication outside the complex environment of a living cell, are valuable tools for assessing the fidelity of these processes when 2-hydroxy-ATP is present. These systems typically utilize cell extracts or purified components necessary for transcription and DNA/RNA replication. acs.orgepfl.ch
While direct research specifically on 2-hydroxy-ATP's impact on transcription and replication fidelity in cell-free systems is less extensively documented in the provided results compared to its enzymatic hydrolysis, studies on other modified nucleotides and on the fidelity of RNA polymerases in the presence of altered substrates provide a relevant methodological framework. nih.govnih.gov For example, cell-free transcription assays using purified RNA polymerases and DNA templates can be used to evaluate the misincorporation of modified nucleotides. nih.gov By including 2-hydroxy-ATP in such a system, researchers can assess if and how frequently it is incorporated into RNA during transcription and the consequences for transcript integrity. Similarly, cell-free DNA replication systems, often using purified DNA polymerases, templates, and necessary cofactors, can be adapted to study the incorporation of 2-hydroxy-dATP (the deoxy analog) into DNA and the resulting mutations. jenabioscience.com The principles of these systems can be applied to investigate the potential for 2-hydroxy-ATP to be misincorporated during RNA replication or reverse transcription in relevant cell-free contexts.
The use of cell-free systems offers advantages such as easier manipulation of reaction conditions, direct observation of molecular events, and the ability to study specific enzyme-substrate interactions without cellular complexity. acs.org
Molecular Cloning and Protein Expression Strategies for Enzymes Involved in 2-Hydroxy-ATP Metabolism
Investigating the enzymes that produce, hydrolyze, or otherwise metabolize 2-hydroxy-ATP requires the ability to obtain sufficient quantities of the purified enzyme. Molecular cloning and protein expression strategies are fundamental for this purpose.
This involves cloning the gene encoding the enzyme of interest into an expression vector. researchgate.netpnas.org These vectors are designed to facilitate high-level synthesis of the protein in a host organism, such as Escherichia coli, yeast, or mammalian cells. researchgate.netpnas.orgnih.gov Once the gene is cloned, the recombinant vector is introduced into the host cells, which are then cultured under conditions that induce protein expression. researchgate.netpnas.org
For enzymes known to interact with oxidized nucleotides, such as MTH1, molecular cloning and expression in suitable systems allow for the production of recombinant protein for use in in vitro enzymatic assays and structural studies. nih.govresearchgate.net For example, the cDNA sequence for human MTH1 has been cloned and expressed to produce the recombinant protein used in hydrolysis assays with 2-hydroxy-ATP. nih.govresearchgate.net Similar strategies are applied to study other enzymes potentially involved in 2-hydroxy-ATP metabolism or transport.
Protein expression can be followed by purification steps, often involving chromatography techniques, to isolate the recombinant enzyme from other cellular components, ensuring a pure preparation for detailed biochemical and enzymatic characterization. researchgate.netpnas.orgnih.gov
Future Directions and Emerging Research Avenues for 2 Hydroxy Atp
Exploration of Undiscovered Enzymes or Pathways Involved in 2-Hydroxy-ATP Metabolism
The primary known metabolic fate of 2-hydroxy-ATP is its hydrolysis to 2-hydroxy-AMP and pyrophosphate by MTH1. wikipedia.orgresearchgate.net This activity is crucial for preventing the potential detrimental effects of 2-hydroxy-ATP, such as misincorporation into RNA or interference with ATP-dependent processes. nih.govwikipedia.orgresearchgate.net However, the complete metabolic landscape of 2-hydroxy-ATP is likely more complex. Future research needs to explore several key areas:
Synthesis Pathways: While reactive oxygen species (ROS) treatment of ATP is known to produce 2-hydroxy-ATP in vitro, nih.govresearchgate.net the specific enzymatic or non-enzymatic mechanisms responsible for its formation in vivo are not fully characterized. Identifying the cellular conditions and potential enzymatic players that lead to 2-hydroxy-ATP generation is a critical future direction. This could involve investigating enzymes that catalyze oxidation reactions or exploring non-enzymatic oxidation processes in specific cellular environments.
Alternative Degradation or Modification: Beyond MTH1-mediated hydrolysis, are there other enzymes or pathways that can metabolize 2-hydroxy-ATP? This could include other nucleotidases, kinases, or enzymes that might modify the 2-hydroxy group or the phosphate (B84403) chain. Discovering such pathways would provide a more complete picture of 2-hydroxy-ATP homeostasis.
Interconversion with other Nucleotides: Is there any reversible conversion between 2-hydroxy-ATP and other nucleotide pools? While less likely for a damaged nucleotide, exploring potential salvage pathways or interconversion mechanisms could reveal unexpected metabolic links.
Future studies in this area could utilize approaches such as activity-based protein profiling, genetic screens in model organisms, and advanced mass spectrometry techniques to identify novel enzymes or trace the flow of 2-hydroxy-ATP through metabolic networks.
Elucidation of 2-Hydroxy-ATP Roles in Specific Cellular Compartments and Organelles
ATP and its related metabolites are involved in diverse cellular processes occurring in distinct compartments. nih.govresearchgate.netnih.gov Given that mitochondria are significant sites of both ATP synthesis and ROS production, researchgate.netnih.govnih.govresearchgate.net it is plausible that 2-hydroxy-ATP is generated and may exert specific effects within these organelles. However, its presence and roles in other cellular locations remain largely unexplored.
Future research should focus on:
Subcellular Localization Studies: Precisely determining where 2-hydroxy-ATP is generated and accumulates within the cell (e.g., mitochondria, nucleus, cytosol, endoplasmic reticulum) is crucial. This requires the development and application of highly specific probes or advanced imaging techniques combined with cellular fractionation. mdpi.comnih.govresearchgate.netacs.orgnih.gov
Compartment-Specific Effects: Investigating the specific impact of 2-hydroxy-ATP on the function of individual organelles. For instance, does 2-hydroxy-ATP affect mitochondrial respiration, ATP synthesis, or calcium handling? Does it interfere with nuclear processes like transcription or DNA repair if it reaches the nucleus? nih.govwikipedia.orgresearchgate.net
Transport Mechanisms: How is 2-hydroxy-ATP transported between cellular compartments? Identifying specific transporters or channels involved in its movement would provide insights into how its localization is regulated.
Understanding the compartmentalized roles of 2-hydroxy-ATP is essential for deciphering its specific contributions to cellular physiology and pathology.
Development of Novel Probes and Tools for In Vivo 2-Hydroxy-ATP Detection
A significant barrier to understanding the in vivo dynamics and functions of 2-hydroxy-ATP is the lack of specific and sensitive tools for its detection and measurement in living systems. While methods exist for general ATP detection, mdpi.com these are not specific for the 2-hydroxy modification.
Future research priorities include:
Designing Specific Probes: Developing novel fluorescent or other reporter probes that can selectively bind to or react with 2-hydroxy-ATP in a complex cellular environment. These probes should ideally offer high sensitivity, fast response times, and the ability for real-time imaging. mdpi.comresearchgate.net
Enabling In Vivo Measurement: Creating tools that allow for the quantification of 2-hydroxy-ATP levels in living cells, tissues, and potentially whole organisms. This could involve genetically encoded sensors or targeted chemical probes suitable for in vivo applications. mdpi.comresearchgate.netnih.gov
Subcellular Resolution: Developing probes that can specifically target and report on 2-hydroxy-ATP levels within distinct cellular organelles, allowing for high-resolution spatial analysis. mdpi.comresearchgate.netnih.gov
The availability of such tools would revolutionize the study of 2-hydroxy-ATP, enabling researchers to monitor its production, distribution, and fluctuations in response to various physiological and pathological stimuli.
Comprehensive Analysis of 2-Hydroxy-ATP's Influence on Cellular Phenotypes and Disease States at a Molecular Level
The presence of 2-hydroxy-ATP, particularly if not efficiently cleared by enzymes like MTH1, has the potential to influence various cellular processes and contribute to disease. nih.govwikipedia.orgresearchgate.net While its role as a substrate for MTH1 and a potential source of mutations is recognized, wikipedia.org its broader molecular impact needs comprehensive investigation.
Future research should aim to:
Identify Molecular Targets: Determine if 2-hydroxy-ATP directly interacts with or modulates the activity of enzymes, receptors, or other proteins involved in cellular signaling, energy metabolism, or other vital functions, beyond its known interaction with MTH1. nih.govresearchgate.net This could involve proteomic approaches or targeted biochemical assays.
Assess Functional Consequences: Elucidate how altered levels of 2-hydroxy-ATP affect specific cellular phenotypes, such as cell growth, proliferation, differentiation, migration, or stress response.
Investigate Disease Links: Systematically explore the association of 2-hydroxy-ATP with specific disease states. Given the link between oxidized nucleotides, MTH1, and diseases like cancer and neurodegeneration, wikipedia.org future studies could investigate if 2-hydroxy-ATP levels are altered in these conditions and if manipulating its levels impacts disease progression in cellular or animal models. The analogy to 2-hydroxyglutarate's role in certain cancers and neurological disorders nih.govfrontiersin.org suggests the potential for 2-hydroxy-ATP to have similar pathological implications.
Uncover Signaling Roles: Explore if 2-hydroxy-ATP acts as a signaling molecule itself, potentially activating or inhibiting specific pathways.
Detailed molecular analyses, including transcriptomics, proteomics, and metabolomics (as discussed below), coupled with functional studies in various cell and disease models, are necessary to understand the full spectrum of 2-hydroxy-ATP's influence.
Integration of Omics Data for a Holistic Understanding of 2-Hydroxy-ATP's Systems-Level Impact
Understanding the complete biological significance of 2-hydroxy-ATP requires moving beyond the study of individual molecules and pathways to a systems-level perspective. Integrated omics approaches offer a powerful means to achieve this. nih.govdiva-portal.orgresearchgate.netmdpi.com
Future research should leverage omics technologies to:
Profile 2-Hydroxy-ATP in Biological Systems: Utilize advanced metabolomics techniques to accurately quantify 2-hydroxy-ATP levels in various cell types, tissues, and biological fluids under different physiological and pathological conditions. researchgate.net
Identify Correlated Molecular Changes: Integrate metabolomics data with transcriptomics (gene expression), proteomics (protein abundance and modification), and potentially other omics layers to identify molecular pathways and networks that are altered in conjunction with changes in 2-hydroxy-ATP levels. nih.govdiva-portal.orgmdpi.com
Discover Biomarkers and Therapeutic Targets: Use integrated omics data to identify potential biomarkers for diseases associated with altered 2-hydroxy-ATP metabolism and to pinpoint novel therapeutic targets within the pathways influenced by 2-hydroxy-ATP.
Q & A
What are the primary biochemical roles of 2-hydroxy-ATP in enzymatic systems, and how can its inhibitory effects be quantified?
Basic Research Focus
2-Hydroxy-ATP is a modified nucleotide analogue that acts as a competitive inhibitor of ATP-dependent enzymes, particularly RNA helicases and ATP phosphohydrolases. Its inhibitory mechanism involves binding to the ATP-binding pocket, disrupting substrate hydrolysis. For example, in wild-type RNA helicases, 2-hydroxy-ATP exhibits an IC50 of 2.4 µM under standard conditions (pH 7.5, 37°C) . To quantify inhibition, researchers should perform enzyme kinetic assays using varying concentrations of 2-hydroxy-ATP and ATP, measuring reaction rates via spectrophotometry or fluorometry. Controls must include unmodified ATP and structurally similar analogues (e.g., 2-amino-ATP) to validate specificity .
How does 2-hydroxy-ATP contribute to oxidative damage repair mechanisms in genomic stability studies?
Advanced Research Focus
2-Hydroxy-ATP is hydrolyzed by MTH1 (MutT homolog 1), a Nudix hydrolase critical in preventing the incorporation of oxidized nucleotides into DNA. MTH1 converts 2-hydroxy-ATP into its monophosphate form, mitigating mutagenesis caused by oxidative stress. Methodologically, researchers can use radiolabeled 2-hydroxy-ATP in in vitro hydrolysis assays with purified MTH1, followed by thin-layer chromatography (TLC) to quantify reaction products. Key controls include testing MTH1 knockout cell lines or using selective inhibitors (e.g., TH287) to confirm enzymatic specificity .
What experimental design considerations are critical when using 2-hydroxy-ATP as an ATP analogue in helicase activity assays?
Advanced Research Focus
When substituting ATP with 2-hydroxy-ATP in helicase assays, researchers must:
- Optimize buffer conditions : Adjust Mg²⁺ concentrations, as divalent cations influence nucleotide binding affinity .
- Validate unwinding activity : Use gel-based helicase assays with fluorescently labeled duplex RNA/DNA substrates to confirm that inhibition is not due to nonspecific binding.
- Account for competitive inhibition : Calculate kinetic parameters (e.g., Kᵢ, Kₘ) using Lineweaver-Burk plots to distinguish between competitive and noncompetitive mechanisms .
Contradictory results across studies often arise from variations in enzyme purity or assay temperature; replicate experiments under standardized conditions to ensure reproducibility .
How can researchers resolve contradictions in reported inhibitory potencies of 2-hydroxy-ATP across different enzyme systems?
Data Contradiction Analysis
Discrepancies in IC50 values (e.g., 2.4 µM in RNA helicases vs. higher values in other ATPases) may stem from structural differences in ATP-binding domains. To address this:
Perform structural modeling (e.g., molecular docking) to compare 2-hydroxy-ATP binding modes across enzyme classes.
Use site-directed mutagenesis to identify critical residues in the ATP-binding pocket that influence analogue affinity.
Validate findings with isothermal titration calorimetry (ITC) to measure binding thermodynamics directly .
What analytical validation strategies are recommended for detecting 2-hydroxy-ATP in complex biological matrices?
Methodological Guidance
For quantification in cellular extracts:
- Chromatography : Use reverse-phase HPLC coupled with tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard (e.g., ¹³C-2-hydroxy-ATP).
- Sample preparation : Include enzymatic dephosphorylation steps to distinguish 2-hydroxy-ATP from its metabolites.
- Validation criteria : Follow ICH Q14 guidelines for analytical target profiles (ATP), ensuring specificity, linearity (R² > 0.99), and recovery rates (85–115%) .
How does 2-hydroxy-ATP compare to other oxidized nucleotide analogues in inducing replication stress?
Advanced Comparative Analysis
Unlike 8-oxo-dGTP, which primarily causes transversion mutations, 2-hydroxy-ATP induces replication fork stalling due to its bulkier hydroxyl group. Researchers can use single-molecule DNA combing assays or alkaline comet assays to compare replication stress phenotypes. Key data includes fork progression rates and γH2AX foci formation in cells treated with 2-hydroxy-ATP versus other analogues .
What are the implications of 2-hydroxy-ATP's instability in aqueous solutions for experimental reproducibility?
Methodological Challenge
2-Hydroxy-ATP is prone to hydrolysis at pH > 7.0, leading to variability in assay results. Mitigation strategies include:
- Preparing fresh solutions in acidic buffers (pH 6.0–6.5).
- Storing aliquots at −80°C with desiccants.
- Monitoring degradation via UV-Vis spectroscopy (λmax = 260 nm) before each experiment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
